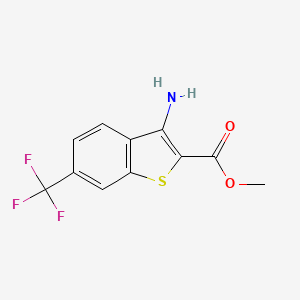

Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Beschreibung

Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a trifluoromethyl group at position 6 and an amino group at position 3. Its structural uniqueness lies in the combination of electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, which may influence reactivity, solubility, and biological activity.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-3-2-5(11(12,13)14)4-7(6)18-9/h2-4H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWDAEJQKIRCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166778 | |

| Record name | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-91-0 | |

| Record name | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

The reaction proceeds under microwave irradiation at 80°C for 20 minutes, achieving an 88% yield. The mechanism involves:

- Nucleophilic attack : The thiolate anion (generated from methyl thioglycolate and triethylamine) attacks the electron-deficient aromatic ring at the fluorinated position.

- Cyclization : Intramolecular cyclization forms the benzothiophene core, with simultaneous displacement of the fluoride leaving group.

- Amino group incorporation : The nitrile group in the starting material is hydrolyzed in situ to yield the primary amine at the 3-position.

Key advantages of this method include:

Optimization Insights

- Solvent selection : Acetonitrile (MeCN) is preferred for its ability to dissolve both polar and nonpolar intermediates.

- Base stoichiometry : Triethylamine in excess (3.1 equivalents) ensures complete deprotonation of methyl thioglycolate.

- Temperature control : Microwave irradiation enables rapid heating, preventing decomposition of thermally sensitive intermediates.

An alternative route, adapted from, employs aryne intermediates to construct the benzothiophene skeleton. While not directly applied to the target compound in the cited literature, this method offers a versatile framework for functionalization.

Challenges and Adaptations

- Regioselectivity : The aryne approach often requires directing groups to control substituent placement, which complicates the introduction of the 3-amino-6-(trifluoromethyl) motif.

- Multi-step synthesis : Additional steps (e.g., nitration, reduction, or Ullmann coupling) would be necessary to install the target functional groups, potentially reducing overall yield.

Comparative Analysis of Synthetic Routes

Critical Evaluation of Methodologies

Microwave-Assisted Method

- Strengths :

- Limitations :

- Specialized equipment : Requires access to microwave reactors.

- Sensitivity to moisture : Anhydrous conditions are critical for optimal yields.

Aryne-Based Approach

- Strengths :

- Modularity : Adaptable to diverse substitution patterns through choice of aryne precursors.

- Limitations :

- Low functional group tolerance : Harsh reaction conditions may degrade sensitive substituents like amines.

- Synthetic complexity : Multiple steps increase the risk of intermediate decomposition.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted benzothiophene derivatives

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a benzothiophene derivative with a trifluoromethyl group that enhances its metabolic stability and lipophilicity. Its molecular formula is C11H8F3NO2S, and it has a molecular weight of 275.25 g/mol.

Scientific Research Applications

- Antimicrobial Agents: Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is used in synthesizing antimicrobial agents. It has been used to prepare Schiff bases with antibacterial and antifungal activities.

- Electrophilic and Cyclocondensation Reactions: This compound can be modified through electrophilic and cyclocondensation reactions. For example, derivatives of methyl 2-aminothiophene-3-carboxylates have been modified with trifluoromethyl-containing heterocycles, showing potential in various synthetic pathways.

- Antiproliferative Activity: Studies have investigated the antiproliferative effects of this compound on cancer cell lines. In vitro assays showed cytotoxicity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent.

- Synthesis: The synthesis of Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the formation of a benzothiophene core through cyclization reactions from materials like 2-bromo-3-nitrobenzoic acid and thiophene derivatives. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions. The amino group is introduced through nucleophilic substitution, and the ester group is formed by esterification using methanol and appropriate catalysts.

- Interaction with Molecular Targets: The biological activity of Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is due to its interaction with molecular targets like enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to modulate the activity of its targets effectively.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate the activity of its targets. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Benzothiophene and Benzothiazole Families

(a) Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

- Structure: Substitutions at positions 3 (chloro) and 6 (methyl) contrast with the amino and trifluoromethyl groups in the target compound.

- Properties: The chloro group increases electrophilicity but may reduce metabolic stability compared to the amino group.

(b) 2-Amino-6-(trifluoromethyl)-1,3-benzothiazole

- Core Difference : Benzothiazole (N-S heterocycle) vs. benzothiophene (S-only heterocycle).

- Impact : Benzothiazoles often exhibit distinct electronic properties due to the additional nitrogen atom, which may enhance hydrogen-bonding capabilities. This compound’s PubChem CID (2735955) and IUPAC name are documented, but biological activity data are absent .

(c) Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2 in )

- Substituents : A phenyl group at position 6 and a tetrahydrobenzo[b]thiophene core.

- Activity : Synthesized for antibacterial evaluation, demonstrating that bulky substituents (e.g., phenyl) at position 6 can modulate potency. However, this compound’s cyclohexenyl-carboxy group introduces steric effects absent in the target compound .

Functional Analogues in Pyrimidinones and Pyridines

(a) Trifluoromethyl Pyrimidinones ()

- Structure: Pyrimidinone core with trifluoromethyl and methyl substitutions.

- Activity: Compounds with trifluoromethyl groups at C-5 or C-6 showed reduced antibacterial activity when paired with methyl groups, suggesting that substituent positioning critically affects bioactivity.

(b) Pyridine Derivatives ()

- Activity : 2-Pyridine analogs with hydrogen as R1 exhibited increased potency (IC50 ~2.5–2.9 µM) but higher cytotoxicity. The trifluoromethyl group in the target compound could mitigate cytotoxicity while retaining potency, though direct comparisons are lacking .

Agrochemically Relevant Analogues

(a) Herbicidal Benzothiophenes ()

- Substituents : Varied R groups (methyl, phenyl, trifluoromethyl) at position 3.

- Activity: Compounds with trifluoromethylphenyl groups showed moderate herbicidal activity against rape but weak effects on barnyard grass. This suggests that the target compound’s trifluoromethyl group may enhance herbicidal properties, though its amino group could alter mode-of-action .

Biologische Aktivität

Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate (CAS No. 35212-91-0) is a compound belonging to the benzothiophene class, characterized by a benzene ring fused to a thiophene ring. Its structure includes a trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it particularly interesting for various biological applications.

The biological activity of methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group significantly increases the compound's binding affinity and metabolic stability, allowing it to modulate the activity of its targets effectively.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate exhibited significant cytotoxicity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The half-maximal inhibitory concentration (IC50) values were found to be comparable to those of established chemotherapeutic agents, indicating potential as an anticancer agent .

Anti-inflammatory Properties

Thiophene derivatives, including methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate, have shown promising anti-inflammatory activity. In particular, compounds within this class have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in mediating inflammatory responses. This compound has demonstrated an IC50 value of approximately 29.2 µM against the 5-LOX enzyme, suggesting its potential use in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be influenced by modifications in its structure. For example, substituents such as hydroxyl or methoxy groups have been shown to enhance activity against specific biological targets. The incorporation of these functional groups can lead to improved binding interactions and increased potency .

Study on Antiproliferative Activity

In a study assessing the antiproliferative effects of various synthesized compounds, methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate was evaluated alongside other derivatives. The results indicated that this compound exhibited superior activity against HeLa cells, with an IC50 value significantly lower than many other tested analogs, highlighting its potential as a lead candidate for further development in cancer therapeutics .

In Vivo Studies

Further investigations into the anti-inflammatory properties of methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate involved in vivo models. In these studies, the compound was administered at varying doses to assess its efficacy in reducing inflammation markers in animal models subjected to induced inflammation. Results demonstrated a statistically significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its therapeutic potential in inflammatory diseases .

Summary of Biological Activities

| Activity Type | IC50 Value | Target Cell Line/Enzyme |

|---|---|---|

| Antiproliferative | < 20 µM | HeLa (human cervix carcinoma) |

| Anti-inflammatory | 29.2 µM | 5-lipoxygenase (5-LOX) |

Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased potency against COX |

| Methoxy Group | Enhanced binding affinity |

| Trifluoromethyl Group | Improved metabolic stability |

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-amino-6-(trifluoromethyl)-1-benzothiophene-2-carboxylate?

The synthesis typically involves:

- Benzothiophene Core Formation : Cyclization of precursors like 2-fluoro-4-(trifluoromethyl)benzaldehyde via Friedel-Crafts acylation or similar reactions .

- Trifluoromethyl Group Incorporation : Reagents such as trifluoromethyl iodide under catalytic conditions (e.g., transition metal catalysts) to ensure regioselectivity .

- Esterification : Reaction of the carboxylic acid intermediate with methanol and acid catalysts (e.g., H₂SO₄) to yield the methyl ester .

- Purification : Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate high-purity product .

Example Protocol :

- Microwave-assisted synthesis (150°C, 30 min) improves reaction efficiency for analogous benzothiophene derivatives, yielding ~67% .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.0 ppm, ester carbonyl at ~165 ppm) .

- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.